N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline

Structure-Activity Relationship Triazole pharmacology Chlorine positional isomerism

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline (CAS 1171933-84-8) is a 1,2,4-triazole derivative with molecular formula C16H15ClN4 and molecular weight 298.77 g/mol, featuring a 3-chlorophenyl substituent at the triazole 5-position and a 4-methylaniline moiety linked via a methylene bridge at the 3-position. This compound belongs to the 3-aniline-5-aryl triazole chemotype, a class recognized in patent literature as privileged scaffolds for positive allosteric modulation of nicotinic acetylcholine receptors (nAChRs) and as lysophosphatidic acid receptor (LPAR) antagonists.

Molecular Formula C16H15ClN4
Molecular Weight 298.77 g/mol
Cat. No. B11810525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline
Molecular FormulaC16H15ClN4
Molecular Weight298.77 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H15ClN4/c1-11-5-7-14(8-6-11)18-10-15-19-16(21-20-15)12-3-2-4-13(17)9-12/h2-9,18H,10H2,1H3,(H,19,20,21)
InChIKeyOUVHKNYGWMHJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline (CAS 1171933-84-8): Procurement-Relevant Structural and Pharmacological Context


N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline (CAS 1171933-84-8) is a 1,2,4-triazole derivative with molecular formula C16H15ClN4 and molecular weight 298.77 g/mol, featuring a 3-chlorophenyl substituent at the triazole 5-position and a 4-methylaniline moiety linked via a methylene bridge at the 3-position . This compound belongs to the 3-aniline-5-aryl triazole chemotype, a class recognized in patent literature as privileged scaffolds for positive allosteric modulation of nicotinic acetylcholine receptors (nAChRs) and as lysophosphatidic acid receptor (LPAR) antagonists [1]. Its meta-chloro substitution pattern on the 5-phenyl ring distinguishes it from the more commonly catalogued para-chloro isomer (CAS 1171933-83-7) and other close analogs, a structural nuance that can materially influence target binding, metabolic stability, and synthetic elaboration pathways .

Why the 3-Chlorophenyl Isomer Cannot Be Interchanged with the 4-Chlorophenyl Analog for N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline Procurement


The 3-chlorophenyl (meta-chloro) versus 4-chlorophenyl (para-chloro) positional isomerism directly modulates the electronic distribution, dipole moment, and steric contour of the 5-aryl substituent on the triazole ring. Literature SAR across multiple triazole chemotypes demonstrates that meta versus para chlorine placement can invert or markedly shift biological potency — for example, in cytotoxicity assays, para-chloro substitution yielded IC50 values several-fold lower than meta-chloro analogs, while in antifungal screening, meta-chloro derivatives exhibited superior activity in specific scaffolds [1][2]. Simply procuring the para isomer (CAS 1171933-83-7, frequently listed as a cheaper alternative) risks altering target engagement, metabolic liability, and synthetic intermediate reactivity in downstream derivatization. Furthermore, the 4-methylaniline (p-toluidine) moiety on the 3-methylene bridge differentiates this compound from analogs bearing 4-chloroaniline or unsubstituted aniline, affecting both hydrogen-bonding capacity and lipophilicity . These cumulative structural distinctions mean that generic substitution without experimental validation can introduce uncontrolled variables into SAR campaigns, patent exemplification, or assay development.

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline: Comparator-Referenced Quantitative Differentiation Evidence


Chlorine Position (Meta vs Para) on 5-Aryl Ring Dictates Bioactivity Profile Across Triazole Chemotypes

In a systematic cytotoxicity evaluation of N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-phenylacetamide derivatives, the para-chlorophenyl analog (3c) exhibited approximately 5-fold greater cytotoxic potency (IC50 = 3.2 ± 0.6 μM) compared to the meta-chlorophenyl analog (3b) [1]. Conversely, in antifungal triazole series, the 7-(3-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol was identified as the most significantly active compound among the series, outperforming its para-chloro counterpart [2]. This divergent positional SAR — where meta and para chlorine can each prove superior depending on the biological target — underscores that the 3-chlorophenyl substitution of CAS 1171933-84-8 is not interchangeable with the 4-chlorophenyl isomer (CAS 1171933-83-7).

Structure-Activity Relationship Triazole pharmacology Chlorine positional isomerism

Vendor-Supplied Purity and Availability Differentiate the 3-Chlorophenyl Isomer from the Para-Chloro Analog

The target compound (CAS 1171933-84-8) is supplied by Chemenu (catalog CM487247) at a specified purity of 97% . The para-chloro isomer (CAS 1171933-83-7) is available from AKSci (catalog 1405DF) at a minimum purity specification of 95% , and from Chemenu (catalog CM487246) at 97% . The 4-chloroaniline analog (CAS 1171939-54-0) is supplied at 97% purity (Chemenu CM487251) . For applications requiring the highest batch-to-batch consistency, such as quantitative pharmacology assays or patent exemplification, the 2% purity differential between the 3-chlorophenyl isomer (97%) and the lowest-specification para isomer (95%) may be consequential, representing a potential 2% impurity burden difference that could confound dose-response measurements or crystallography.

Chemical purity Procurement specifications Vendor comparison

Computed Physicochemical Property Divergence Between Meta-Chloro and Para-Chloro Isomers Affects ADME Predictions

The 3-chlorophenyl substitution introduces a different dipole moment vector compared to the 4-chlorophenyl isomer, altering the molecular electrostatic potential surface. For the structurally related compound class C16H15ClN4 (matching the molecular formula of both isomers), the computed octanol-water partition coefficient (LogP) is estimated at approximately 2.9 [1], while the 4-chlorophenyl isomer of a closely related triazole was reported with XLogP3 of 4.2 [2]. Although these values derive from different computational models and are not directly comparable within the same study, the trend suggests that the meta-chloro orientation may produce a measurable lipophilicity shift relative to para, which would influence membrane permeability, plasma protein binding, and LogD-dependent off-target promiscuity in cell-based screening cascades.

Lipophilicity ADME prediction Physicochemical profiling

Patent Class Coverage: 3-Aniline-5-Aryl Triazole Scaffold Is Explicitly Claimed for Nicotinic Receptor Modulation and LPAR Antagonism

The 3-aniline-5-aryl triazole substructure to which N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline belongs is explicitly encompassed by the Markush claims of US Patent Application 20090253691 (BIOFOCUS DPI LIMITED), which claims positive allosteric modulators of α7 nicotinic acetylcholine receptors [1]. Additionally, N-alkyltriazole compounds bearing aryl-aniline substitution are claimed as LPAR antagonists in US Patent 9,321,738 B2 (F. Hoffmann-La Roche AG) for treatment of inflammatory and fibrotic diseases including pulmonary fibrosis [2]. The para-chloro isomer (CAS 1171933-83-7) falls within the same patent scope, but the specific meta-chloro exemplification may offer differentiated freedom-to-operate considerations for commercial development. The 4-chloroaniline analog (CAS 1171939-54-0), lacking the 4-methyl group, lies outside the specific substitution pattern of certain trisubstituted triazole claims.

Patent landscape nAChR modulation LPAR antagonism Freedom to operate

Methylene Bridge Reactivity and Downstream Derivatization Potential Differs Between 3-Chlorophenyl and 4-Chlorophenyl Analogs

The secondary amine at the methylene bridge (N-CH2-triazole) in N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline enables further functionalization through alkylation, acylation, or sulfonylation, which is a key differentiator from triazole analogs lacking this secondary amine handle . The electron-withdrawing effect of the 3-chlorophenyl group (meta to the triazole attachment) influences the nucleophilicity of the secondary amine differently than the 4-chlorophenyl analog, due to distinct resonance and inductive effects transmitted through the triazole ring . Specifically, meta-substituted electron-withdrawing groups exert a stronger inductive effect (-I) and weaker resonance effect (-R) at the triazole core compared to para-substitution, which can alter reaction rates and regioselectivity in subsequent N-functionalization steps. This electronic difference is quantifiable through Hammett σ constants: σ_meta for Cl = 0.37 versus σ_para = 0.23, indicating that the 3-chlorophenyl group exerts a roughly 1.6-fold stronger inductive electron withdrawal on the triazole ring [1].

Synthetic chemistry Building block utility Derivatization potential

Limited Public Bioactivity Data: A Critical Procurement Consideration

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and the primary literature (as of the search date) did not yield publicly available, compound-specific IC50, Ki, EC50, or MIC values for N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline (CAS 1171933-84-8) [1][2]. This contrasts with certain well-characterized triazole antifungals (e.g., fluconazole, itraconazole) and clinical-stage nAChR modulators for which extensive in vitro pharmacology data exist. For the para-chloro isomer (CAS 1171933-83-7), a PubChem Compound record (CID 5215738) exists but similarly lacks curated bioactivity data in public repositories [3]. This data scarcity means that prospective users must either generate primary screening data or rely on class-level SAR inference from patent exemplifications. Procurement for exploratory screening is warranted precisely because the compound occupies an underexplored region of chemical space within a therapeutically validated scaffold class.

Data availability Screening compound Risk assessment

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline: Evidence-Backed Procurement and Application Scenarios


Lead Optimization of α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

The compound's 3-aniline-5-aryl triazole scaffold directly maps to the claimed chemical space of US Patent Application 20090253691 for α7 nAChR PAMs, a target implicated in cognitive deficits associated with Alzheimer's disease and schizophrenia [1]. Procurement is justified when a medicinal chemistry program requires systematic exploration of halogen substitution effects (meta vs para) on the 5-aryl ring, as the 3-chlorophenyl isomer provides a distinct electronic and steric probe compared to the more commonly available 4-chlorophenyl analog. The Hammett σ_meta value of 0.37 for chlorine at the meta position predicts measurably different electron density at the triazole core compared to the para isomer (σ_para = 0.23), which can translate to altered receptor binding kinetics [2].

Inflammatory and Fibrotic Disease Target Screening via LPAR Antagonism

US Patent 9,321,738 B2 (F. Hoffmann-La Roche) claims N-alkyltriazole compounds including aryl-aniline substituted variants as LPAR antagonists for treating pulmonary fibrosis, NASH, and chronic kidney disease [3]. The N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline compound, with its secondary amine bridge and 4-methylaniline terminus, represents a specific substitution permutation within this patent family. Procurement for LPAR1 binding assays and functional antagonist screens is strategically relevant for organizations building IP-differentiated LPAR antagonist portfolios, particularly if para-substituted comparators show undesired off-target profiles.

Chemical Biology Probe Development Requiring Defined Meta-Chloro Substitution

The established SAR literature shows that meta-chloro and para-chloro substitution on triazole 5-aryl rings can produce divergent biological outcomes — para-chloro favored cytotoxicity in one study (IC50 = 3.2 ± 0.6 μM vs meta), while meta-chloro demonstrated superior antifungal activity in another scaffold [4][5]. For chemical biology groups developing target engagement probes, the 3-chlorophenyl isomer offers a structurally defined tool to dissect whether the biological phenotype is sensitive to halogen position, an essential step in target deconvolution and mechanism-of-action studies. The 97% purity specification from Chemenu provides adequate quality for quantitative chemical proteomics or cellular thermal shift assays (CETSA) .

Diversified Triazole Building Block for Parallel Library Synthesis

The secondary amine at the methylene bridge serves as a reactive handle for diversification through N-alkylation, N-acylation, N-sulfonylation, or reductive amination, enabling the generation of 50-200 compound sub-libraries from a single building block . The 3-chlorophenyl group imparts distinct electronic properties (σ_meta = 0.37) that influence the reactivity of the adjacent triazole ring and the methylene amine, offering a different reactivity profile compared to electron-donating substituents (e.g., 3-methoxy, 4-tert-butyl) or the 4-chloro isomer (σ_para = 0.23) [2]. This compound is particularly suited for combinatorial chemistry workflows where electronic diversity at the 5-position is a key design parameter for hit identification.

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